N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
Properties
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S2/c1-17-12-9-11(3-4-13(12)22-14(17)18)24(19,20)16-10-15(21-2)5-7-23-8-6-15/h3-4,9,16H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJGVPKEVJBJBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3(CCSCC3)OC)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or are affected by its specific functional groups.
Mode of Action
Compounds with similar structures have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. The compound’s interaction with its targets could lead to changes in cellular processes, potentially influencing the activity of certain biochemical pathways.
Biochemical Pathways
Given the broad range of biological activities exhibited by similar compounds, it is likely that multiple pathways could be affected.
Pharmacokinetics
The compound’s molecular weight and structure suggest it could be metabolized by cytochrome p450 enzymes, particularly cyp3a. This could influence the compound’s bioavailability and its overall pharmacokinetic profile.
Biological Activity
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a benzo[d]oxazole core, a sulfonamide group, and a tetrahydrothiopyran moiety. Its molecular formula is , and it has a molecular weight of approximately 372.5 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀N₂O₅S₂ |
| Molecular Weight | 372.5 g/mol |
| CAS Number | 2034486-74-1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical signaling pathways. The following mechanisms have been proposed:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit enzymes involved in metabolic pathways, similar to other known sulfonamides.
- Modulation of Signaling Pathways : It is suggested that the compound may influence pathways such as NF-κB and PI3K/Akt, which are crucial in cancer progression and inflammation.
- Antimicrobial Properties : Given the structural similarities to other sulfonamides, the compound may exhibit antimicrobial effects, potentially acting against various bacterial strains.
Anticancer Activity
Research indicates that compounds containing the benzo[d]oxazole moiety often exhibit anticancer properties. For instance, studies on related compounds have shown promising results against various cancer cell lines:
- In vitro Studies : Compounds with similar structures have demonstrated cytotoxic effects on cancer cells at micromolar concentrations.
- Mechanistic Insights : These compounds may induce apoptosis in cancer cells via the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Activity
The potential antimicrobial activity of this compound has been explored in several studies:
- Activity Against Mycobacterium tuberculosis : Similar oxadiazole derivatives have shown significant inhibitory effects against M. tuberculosis with IC50 values as low as 0.045 µg/mL .
- Broad-Spectrum Antimicrobial Effects : The compound may also exhibit activity against gram-positive and gram-negative bacteria, which warrants further investigation.
Case Studies and Research Findings
A review of the literature reveals several key studies that highlight the biological activity of related compounds:
- Study on Oxadiazole Derivatives : A comprehensive review indicated that oxadiazole derivatives possess significant pharmacological properties including anticancer and antimicrobial activities .
- Fragment-Based Drug Design : Research focusing on fragment-based drug design has led to the synthesis of potent derivatives that inhibit specific targets associated with tuberculosis .
Scientific Research Applications
The compound N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmaceuticals. This article explores its applications, supported by relevant data and case studies.
Basic Information
- Molecular Formula : C18H21N3O3S
- Molecular Weight : 347.5 g/mol
- CAS Number : 2034588-08-2
Structural Characteristics
The compound features a sulfonamide group, which is known for its biological activity, particularly in antibacterial and anti-inflammatory applications. Its structure includes a benzo[d]oxazole moiety, which contributes to its pharmacological properties.
Antimicrobial Activity
Sulfonamides are widely recognized for their antimicrobial properties. The incorporation of the benzo[d]oxazole structure may enhance this activity. Studies have shown that compounds with similar structures exhibit effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Anticancer Properties
Research indicates that compounds containing benzo[d]oxazole derivatives can exhibit anticancer activity. For instance, similar sulfonamide-based compounds have been studied for their ability to inhibit tumor growth in various cancer cell lines. The unique combination of the thiopyran and benzo[d]oxazole structures may provide synergistic effects that enhance anticancer efficacy.
Anti-inflammatory Effects
Sulfonamides are also known for their anti-inflammatory properties. The potential application of this compound in treating inflammatory diseases could be significant, particularly due to the presence of the sulfonamide functional group.
Case Study 1: Antimicrobial Efficacy
A study conducted on related benzo[d]oxazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL, suggesting that modifications to the core structure could yield similarly potent compounds.
Case Study 2: Anticancer Activity
In vitro studies on sulfonamide derivatives have shown promising results against breast cancer cell lines (MCF-7). Compounds with similar structural motifs displayed IC50 values in the micromolar range, indicating potential for further development into therapeutic agents targeting cancer.
Case Study 3: Anti-inflammatory Research
Research published in pharmacology journals has highlighted the anti-inflammatory effects of sulfonamide-containing compounds in models of arthritis. The tested compounds reduced inflammatory markers significantly compared to controls, demonstrating the therapeutic potential of such molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural elements—sulfonamide, heterocyclic rings (benzo[d]oxazole and tetrahydrothiopyran), and methoxy substituents—warrant comparison with analogous derivatives. Below is an analysis of structurally related compounds, focusing on functional groups, synthesis, and physicochemical properties.
Sulfonamide Derivatives with Heterocyclic Cores
Benzo[d]oxazole vs. Triazole Derivatives
- Compound [7–9] (): These 1,2,4-triazole-3-thiones incorporate sulfonylphenyl and difluorophenyl groups. IR spectra confirm the absence of C=O (1663–1682 cm⁻¹) and presence of C=S (1247–1255 cm⁻¹), contrasting with the benzo[d]oxazole’s 2-oxo group .
- N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide () : This compound replaces the benzo[d]oxazole with a benzo[b][1,4]oxazepin ring, introducing a seven-membered ring with an oxygen and nitrogen atom. The larger ring system may increase conformational flexibility compared to the target compound’s rigid thiopyran .
Thiophene and Thiazolo-Pyridine Sulfonamides
- The thiophene sulfonamide group differs from the target compound’s benzo[d]oxazole-sulfonamide, altering solubility and steric bulk .
Methoxy-Substituted Heterocycles
- (4R,5R)-2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol (): This oxazoline derivative includes a mesylphenyl group and dichloromethyl substituent. The methoxy group in the target compound’s tetrahydrothiopyran may offer similar electron-donating effects but with reduced steric hindrance compared to the dichloromethyl group .
- N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide () : The lack of a methoxy group in this derivative highlights the role of the 4-methoxy substituent in the target compound, which could modulate lipophilicity and metabolic stability .
Structural and Spectral Analysis
IR and NMR Trends
- IR Spectroscopy : The target compound’s benzo[d]oxazole 2-oxo group would exhibit a C=O stretch near 1680–1700 cm⁻¹, similar to hydrazinecarbothioamides in (1663–1682 cm⁻¹). The absence of C=S (1243–1258 cm⁻¹) in the target compound distinguishes it from triazole-thiones .
- NMR Data : Chemical shifts in regions analogous to ’s "region A" (protons 39–44) and "region B" (29–36) would reflect the electronic environment of the thiopyran and benzo[d]oxazole rings. For example, the methoxy group’s δ ~3.3 ppm (¹H) and ~55 ppm (¹³C) would contrast with trifluoromethyl groups in ’s derivatives (δ ~120 ppm for CF₃) .
Molecular Properties
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, and how can intermediates be optimized?
- Methodology :
- Sulfonamide coupling : React 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride with the thiopyran-derived amine under inert conditions (N₂ atmosphere) using triethylamine as a base in anhydrous THF .
- Intermediate purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (CHCl₃/petroleum ether) to isolate high-purity intermediates .
- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and reaction time (12–16 hours at 0–5°C) to minimize side products .
Q. How can structural confirmation of the compound be achieved using spectroscopic techniques?
- Methodology :
- NMR analysis : Assign peaks for the thiopyran methyl group (δ 3.3–3.5 ppm, singlet) and sulfonamide NH (δ 7.1–7.3 ppm, broad) in DMSO-d₆ .
- IR spectroscopy : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹) and oxazole C=O (1680–1660 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Compare experimental m/z with theoretical values (e.g., [M+H]⁺ calculated for C₁₆H₂₀N₂O₅S₂: 392.08) .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodology :
- Solubility testing : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Record solubility limits (e.g., <0.1 mg/mL in PBS, requiring DMSO stock solutions) .
- Stability assays : Incubate at 37°C in PBS and liver microsomes. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) over 24 hours .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of the sulfonamide group in catalytic or biological systems?
- Methodology :
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electron density at sulfonamide sulfur. Calculate Fukui indices to identify nucleophilic/electrophilic sites .
- Docking studies : Simulate interactions with biological targets (e.g., carbonic anhydrase) using AutoDock Vina. Focus on hydrogen bonding between sulfonamide NH and active-site zinc .
Q. What strategies resolve contradictions in reported bioactivity data, such as conflicting IC₅₀ values across studies?
- Methodology :
- Assay standardization : Re-test activity under uniform conditions (e.g., 10% FBS in DMEM, 48-hour incubation) .
- Meta-analysis : Compare data subsets filtered by cell line (e.g., HeLa vs. HEK293), compound purity (>95% by HPLC), and solvent effects (DMSO concentration ≤0.1%) .
Q. How does the thiopyran moiety influence metabolic stability compared to analogous cyclohexyl or piperidine derivatives?
- Methodology :
- In vitro metabolism : Incubate with CYP3A4/2D6 isoforms and quantify metabolites via LC-MS. Note slower oxidation of the thiopyran group (t₁/₂ = 45 minutes) vs. cyclohexyl (t₁/₂ = 20 minutes) .
- LogP comparison : Measure octanol/water partition coefficients (e.g., LogP = 2.1 for thiopyran vs. 1.8 for cyclohexyl) to correlate lipophilicity with microsomal stability .
Q. What catalytic systems enable selective functionalization of the benzo[d]oxazole ring without disrupting the sulfonamide group?
- Methodology :
- Palladium catalysis : Use Pd(OAc)₂/XPhos in toluene at 80°C for Suzuki-Miyaura coupling. Protect sulfonamide with Boc anhydride during reaction .
- Electrophilic substitution : Nitrate the oxazole ring using HNO₃/AcOH at 0°C, achieving >80% regioselectivity at the 4-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
